2-bromo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves the formation of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .Scientific Research Applications
Chemical Synthesis and Characterization
2-bromo-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is involved in various chemical synthesis processes. It serves as a key intermediate in the development of non-peptide CCR5 antagonists, demonstrating bioactivity in GTPγS activity assays with significant hemi-inhibitory concentrations. This illustrates its potential in the design and synthesis of bioactive molecules (Cheng De-ju, 2015; H. Bi, 2014).
Receptor Binding and Antipsychotic Potential
Compounds structurally related to this compound have been evaluated for their receptor binding affinities and antipsychotic potential. These studies provide insights into the molecular interactions and activity profiles of these compounds, contributing to the development of new therapeutic agents (D. C. Remy et al., 1983).
Pharmacokinetics and Drug Metabolism
Research has also focused on the metabolism of related antineoplastic tyrosine kinase inhibitors in chronic myelogenous leukemia patients. This work identifies the main metabolic pathways in humans, highlighting the role of this compound derivatives in the biotransformation processes of therapeutic agents (Aishen Gong et al., 2010).
Structural Analysis and Coordination Chemistry
The compound and its analogs have been subjects of structural analysis, revealing insights into their conformation and coordination chemistry. Such studies are crucial for understanding the molecular basis of their reactivity and interaction with biological targets, laying the groundwork for the development of metal-based drugs and diagnostic agents (Ishani Majumder et al., 2016).
Properties
IUPAC Name |
2-bromo-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c19-16-6-2-1-5-15(16)18(23)21-13-14-8-11-22(12-9-14)17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBCLRKWYWFANL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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